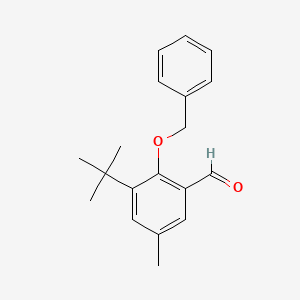![molecular formula C33H42Cl4N2O4 B4936393 N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4936393.png)
N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide], commonly known as MCCB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MCCB is a bis-amide compound that has been synthesized through a multistep process involving the reaction of 4-(2,4-dichlorophenoxy)butanoyl chloride with cyclohexane-1,4-diamine.
Wirkmechanismus
The mechanism of action of MCCB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important in cancer cell growth and survival. MCCB has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. MCCB has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, MCCB has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
MCCB has been shown to have various biochemical and physiological effects. In cancer cells, MCCB has been shown to induce apoptosis, inhibit cell growth, and inhibit cell migration and invasion. MCCB has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is important for tumor growth and metastasis. In neurodegenerative diseases, MCCB has been shown to protect neurons from oxidative stress and inflammation, which are important factors in disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MCCB in lab experiments is its high purity and yield, which allows for consistent and reliable results. Another advantage is its ability to inhibit multiple signaling pathways, which makes it a potential candidate for combination therapy. However, one limitation of using MCCB in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of MCCB is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on MCCB. One direction is to further investigate the mechanism of action of MCCB, particularly in cancer cells. Another direction is to investigate the potential of MCCB in combination therapy with other anti-cancer drugs. Additionally, research on the potential of MCCB in treating other diseases such as neurodegenerative diseases and autoimmune diseases is warranted. Finally, research on developing more soluble forms of MCCB may improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of MCCB involves a multistep process that begins with the reaction of 4-(2,4-dichlorophenoxy)butanoyl chloride with cyclohexane-1,4-diamine. The reaction yields N,N'-bis(4-(2,4-dichlorophenoxy)butanoyl)cyclohexane-1,4-diamine, which is then reacted with paraformaldehyde in the presence of hydrochloric acid to yield MCCB. The synthesis of MCCB has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
MCCB has shown potential applications in scientific research, particularly in the field of cancer research. MCCB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. MCCB has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important in cancer treatment. MCCB has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[[4-[4-(2,4-dichlorophenoxy)butanoylamino]cyclohexyl]methyl]cyclohexyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42Cl4N2O4/c34-24-9-15-30(28(36)20-24)42-17-1-3-32(40)38-26-11-5-22(6-12-26)19-23-7-13-27(14-8-23)39-33(41)4-2-18-43-31-16-10-25(35)21-29(31)37/h9-10,15-16,20-23,26-27H,1-8,11-14,17-19H2,(H,38,40)(H,39,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZRMKSJNVYTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(methanediyldicyclohexane-4,1-diyl)bis[4-(2,4-dichlorophenoxy)butanamide] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide](/img/structure/B4936317.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)
![2-(4-butoxyphenyl)-5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4936329.png)

amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4936346.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)
![1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4936372.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)
![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)

![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)